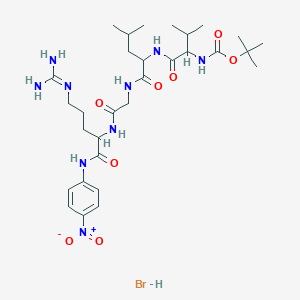
Boc-Val-Leu-Gly-Arg-PNA.HBr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Val-Leu-Gly-Arg-PNA.HBr involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids (Boc-Val, Boc-Leu, Boc-Gly, and Boc-Arg) using coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the p-nitroanilide (PNA) group is introduced. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Val-Leu-Gly-Arg-PNA.HBr primarily undergoes hydrolysis reactions catalyzed by specific enzymes. The compound is designed to be a substrate for proteolytic enzymes, which cleave the peptide bond, releasing p-nitroaniline (PNA) as a detectable product .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or the horseshoe crab clotting enzyme.
Conditions: Typically conducted in buffered aqueous solutions at physiological pH and temperature
Major Products
The major product formed from the enzymatic hydrolysis of this compound is p-nitroaniline (PNA), which can be quantified spectrophotometrically .
Applications De Recherche Scientifique
Boc-Val-Leu-Gly-Arg-PNA.HBr is widely used in scientific research for various applications:
Biochemistry: As a chromogenic substrate in enzyme assays to measure protease activity.
Biology: In studies involving blood coagulation and clotting mechanisms, particularly using the horseshoe crab clotting enzyme.
Medicine: In diagnostic assays for detecting bacterial endotoxins.
Industry: Used in quality control processes for pharmaceuticals and biological products
Mécanisme D'action
The mechanism of action of Boc-Val-Leu-Gly-Arg-PNA.HBr involves its cleavage by specific proteolytic enzymes. The peptide bond between the arginine and p-nitroanilide is hydrolyzed, releasing p-nitroaniline. This reaction is often used to measure enzyme activity, as the release of p-nitroaniline can be detected and quantified by its absorbance at 405 nm .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Leu-Gly-Arg-PNA: Another chromogenic substrate with a similar structure but lacking the valine residue.
Boc-Val-Gly-Arg-PNA: Similar to Boc-Val-Leu-Gly-Arg-PNA.HBr but with a different amino acid sequence.
Boc-Val-Leu-Gly-Arg-pNA acetate: A variant with acetate salt instead of hydrobromide
Uniqueness
This compound is unique due to its specific sequence and the presence of the p-nitroanilide group, making it an effective chromogenic substrate for detecting proteolytic enzyme activity. Its use in assays for bacterial endotoxins and blood coagulation studies highlights its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C30H50BrN9O8 |
|---|---|
Poids moléculaire |
744.7 g/mol |
Nom IUPAC |
tert-butyl N-[1-[[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrobromide |
InChI |
InChI=1S/C30H49N9O8.BrH/c1-17(2)15-22(37-27(43)24(18(3)4)38-29(44)47-30(5,6)7)25(41)34-16-23(40)36-21(9-8-14-33-28(31)32)26(42)35-19-10-12-20(13-11-19)39(45)46;/h10-13,17-18,21-22,24H,8-9,14-16H2,1-7H3,(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H,38,44)(H4,31,32,33);1H |
Clé InChI |
JPUQZLKYSCCNNU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C(C)C)NC(=O)OC(C)(C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


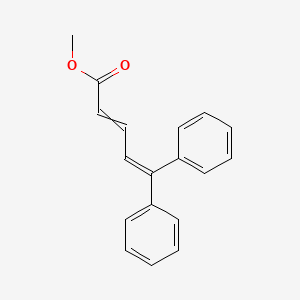
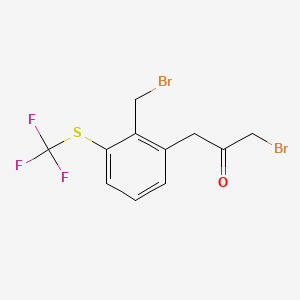


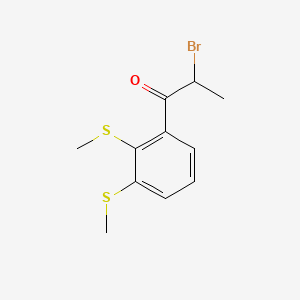
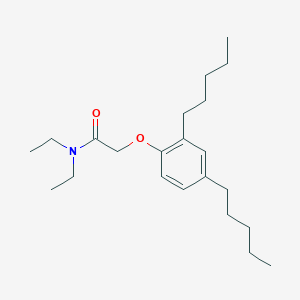
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14062828.png)



![(E)-3-(6-Cyanomethyl-1H-benzo[d]imidazol-4-yl)acrylic acid](/img/structure/B14062843.png)

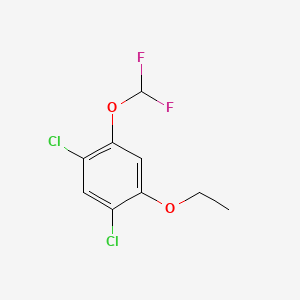
![Methyl 2-[2-(8-oxoquinolin-5(8H)-ylidene)hydrazinyl]benzoate](/img/structure/B14062854.png)
